molecular formula C6H7NO3S B1682702 Sulfanilic acid CAS No. 121-57-3

Sulfanilic acid

Cat. No.: B1682702
CAS No.: 121-57-3
M. Wt: 173.19 g/mol
InChI Key: HVBSAKJJOYLTQU-UHFFFAOYSA-N
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Description

Sulfanilic acid, also known as 4-aminobenzenesulfonic acid, is an organic compound with the formula H₃NC₆H₄SO₃. It is an off-white solid that exists as a zwitterion, which explains its high melting point. This compound is a common building block in organic chemistry and is widely used in the synthesis of dyes and sulfa drugs .

Mechanism of Action

Target of Action

Sulfanilic acid, an organic compound with the formula H3NC6H4SO3 , primarily targets the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound interferes with microbial folic acid synthesis and growth via inhibition of PABA metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By acting as a competitive inhibitor of PABA in this cycle, this compound prevents the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This inhibition eventually leads to the inhibition of bacterial DNA growth and cell division or replication .

Pharmacokinetics

This compound, as a sulfonamide antibiotic, is readily absorbed orally . Parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues . The sulfonamides are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for DNA production, this compound inhibits the multiplication of bacteria . This results in a bacteriostatic action, where the growth and reproduction of bacteria are halted .

Action Environment

This compound is found in the leachates of landfills, reflecting its wide use . Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

. .

Biochemical Properties

Sulfanilic acid plays a significant role in biochemical reactions, particularly in the nitrate reduction test. This test determines the production of an enzyme called nitrate reductase, which results in the reduction of nitrate (NO3). This compound reacts with nitrite to form a complex (nitrite-sulfanilic acid) which then reacts with α-naphthylamine to give a red precipitate (prontosil), which is a water-soluble azo dye .

Cellular Effects

The cellular effects of this compound are primarily observed in its role in the nitrate reduction test. The organisms capable of producing the nitrate reductase enzyme reduce the nitrate, present in the broth, to nitrite which may then be further reduced to nitric oxide, nitrous oxide, or nitrogen .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form diazo compounds, which is used to make dyes and sulfa drugs . In the nitrate reduction test, it forms a complex with nitrite, which then reacts with α-naphthylamine to give a red precipitate .

Metabolic Pathways

This compound is involved in the nitrate reduction pathway, where it interacts with nitrate and nitrite. It forms a complex with nitrite, which then reacts with α-naphthylamine to give a red precipitate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfanilic acid can be synthesized by the sulfonation of aniline with concentrated sulfuric acid. This process proceeds via phenylsulfamic acid, a zwitterion with a nitrogen-sulfur bond. Eugen Bamberger originally proposed a mechanism involving a series of intramolecular rearrangements, with phenylsulfamic acid forming orthanilic acid, which rearranges to this compound upon heating. Subsequent studies showed that the process is intermolecular, with phenylsulfamic acid desulfating to generate sulfur trioxide, which then reacts with aniline at the para position .

Industrial Production Methods: In industrial settings, this compound is produced by heating aniline with concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion of aniline to this compound. The product is then purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions: Sulfanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Sulfanilic acid can be compared with other similar compounds, such as:

This compound’s unique combination of amino and sulfonic acid groups makes it particularly versatile and valuable in various chemical and industrial applications.

Properties

IUPAC Name

4-aminobenzenesulfonic acid
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InChI

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
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InChI Key

HVBSAKJJOYLTQU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O
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Molecular Formula

C6H7NO3S, NH2C6H4SO3H
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Related CAS

129674-17-5, Array
Record name 4-Aminobenzenesulfonic acid homopolymer
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DSSTOX Substance ID

DTXSID6024464
Record name 4-Aminobenzenesulfonic acid
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Molecular Weight

173.19 g/mol
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Physical Description

4-aminobenzene sulfonic acid appears as white powder with faint purple tinge. Grayish-white flat crystals. Becomes anhydrous at around 212 °F. Low toxicity (used medicinally)., Dry Powder, Greyish-white solid; [Hawley] White to grey solid; [ICSC] Light grey fine crystals and fragments; [MSDSonline], WHITE POWDER OR WHITE-TO-GREY CRYSTALS.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in ethanol and ether, Soluble in fuming hydrochloric acid, Slowly sol in water: about 1% at 20 °C, about 1.45% at 30 °C, about 1.94% at 40 °C, In water, 10.68 g/L at 20 °C; 14.68 g/L at 30 °C, Solubility in water: poor
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Density

1.485 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.485 at 25 °C/4 °C, 1.49 g/cm³
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Vapor Pressure

0.0000002 [mmHg]
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Mechanism of Action

Many idiosyncratic non-steroidal anti-inflammatory drugs (NSAIDs) cause GI, liver and bone marrow toxicity in some patients which results in GI bleeding/ulceration/fulminant hepatic failure/hepatitis or agranulocytosis/aplastic anemia. The toxic mechanisms proposed have been reviewed. Evidence is presented showing that idiosyncratic NSAID drugs form prooxidant radicals when metabolized by peroxidases known to be present in these tissues. Thus GSH, NADH and/or ascorbate were cooxidised by catalytic amounts of NSAIDs and hydrogen peroxide in the presence of peroxidase. During GSH and NADH cooxidation, oxygen uptake and activation occurred. Furthermore the formation of NSAID oxidation products was prevented during the cooxidation indicating that the cooxidation involved redox cycling of the first formed NSAID radical product. The order of prooxidant catalytic effectiveness of fenamate and arylacetic acid NSAIDs was mefenamic acid>tolfenamic acid>flufenamic acid, meclofenamic acid or diclofenac. Diphenylamine, a common moiety to all of these NSAIDs was a more active prooxidant for NADH and ascorbate cooxidation than these NSAIDs which suggests that oxidation of the NSAID diphenylamine moiety to a cation and/or nitroxide radical was responsible for the NSAID prooxidant activity. The order of catalytic effectiveness found for sulfonamide derivatives was sulfaphenazole>sulfisoxazole>dapsone>sulfanilic acid>procainamide>sulfamethoxazole>sulfadiazine>sulfadimethoxine whereas sulfanilamide, sulfapyridine or nimesulide had no prooxidant activity. Although indomethacin had little prooxidant activity, its major in vivo metabolite, N-deschlorobenzoyl indomethacin had significant prooxidant activity. Aminoantipyrine the major in vivo metabolite of aminopyrine or dipyrone was also more prooxidant than the parent drugs. It is hypothesized that the NSAID radicals and/or the resulting oxidative stress initiates the cytotoxic processes leading to idiosyncratic toxicity.
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Impurities

Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid.
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Color/Form

Orthorhombic plates or monoclinic from water

CAS No.

121-57-3
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Melting Point

Decomposes without melting at 550 °F (NTP, 1992), 288 °C decomposes without melting
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfanilic acid
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Sulfanilic acid
Reactant of Route 3
Sulfanilic acid
Reactant of Route 4
Sulfanilic acid
Reactant of Route 5
Sulfanilic acid
Reactant of Route 6
Sulfanilic acid

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